N-[1-(4-ethylphenyl)ethyl]-2-(5-fluoro-2-oxopyridin-1-yl)acetamide
Description
N-[1-(4-ethylphenyl)ethyl]-2-(5-fluoro-2-oxopyridin-1-yl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylphenyl group, a fluorinated pyridinone moiety, and an acetamide linkage.
Properties
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]-2-(5-fluoro-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-3-13-4-6-14(7-5-13)12(2)19-16(21)11-20-10-15(18)8-9-17(20)22/h4-10,12H,3,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMVQDMZZBXJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)CN2C=C(C=CC2=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethylphenyl)ethyl]-2-(5-fluoro-2-oxopyridin-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Ethylphenyl Intermediate: The initial step involves the alkylation of 4-ethylphenyl with an appropriate alkylating agent under basic conditions.
Introduction of the Fluorinated Pyridinone Moiety:
Formation of the Acetamide Linkage: The final step involves the coupling of the ethylphenyl intermediate with the fluorinated pyridinone moiety using an acylating agent under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethylphenyl)ethyl]-2-(5-fluoro-2-oxopyridin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[1-(4-ethylphenyl)ethyl]-2-(5-fluoro-2-oxopyridin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(4-ethylphenyl)ethyl]-2-(5-fluoro-2-oxopyridin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The fluorinated pyridinone moiety is particularly important for its binding affinity and specificity. The exact pathways involved can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-methylphenyl)ethyl]-2-(5-fluoro-2-oxopyridin-1-yl)acetamide
- N-[1-(4-ethylphenyl)ethyl]-2-(5-chloro-2-oxopyridin-1-yl)acetamide
- N-[1-(4-ethylphenyl)ethyl]-2-(5-fluoro-2-oxopyridin-1-yl)propionamide
Uniqueness
N-[1-(4-ethylphenyl)ethyl]-2-(5-fluoro-2-oxopyridin-1-yl)acetamide is unique due to the presence of the ethylphenyl group and the fluorinated pyridinone moiety, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
